molecular formula C16H21NO4 B13456295 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid

2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid

Cat. No.: B13456295
M. Wt: 291.34 g/mol
InChI Key: XERRUHNIBLVNDV-UHFFFAOYSA-N
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Description

2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid is a complex organic compound with a molecular structure that includes a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-methylpiperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, which allow for better control over reaction conditions and higher throughput. Additionally, the use of automated synthesis equipment can improve reproducibility and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, depending on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazin-2-yl}acetic acid: This compound has a similar structure but includes a tert-butoxycarbonyl group instead of a methyl group.

    (S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound includes an oxazolidinone ring instead of a piperidine ring.

Uniqueness

2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of complex molecules and as a tool in various scientific research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-(4-methyl-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C16H21NO4/c1-16(11-14(18)19)7-9-17(10-8-16)15(20)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,18,19)

InChI Key

XERRUHNIBLVNDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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